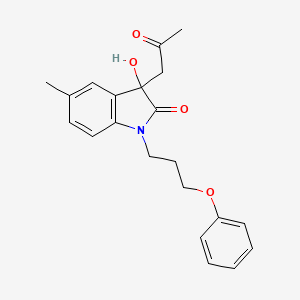

3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indolin-2-one

Description

Properties

IUPAC Name |

3-hydroxy-5-methyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-15-9-10-19-18(13-15)21(25,14-16(2)23)20(24)22(19)11-6-12-26-17-7-4-3-5-8-17/h3-5,7-10,13,25H,6,11-12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGUPTIRSAIDMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2(CC(=O)C)O)CCCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indolin-2-one typically involves multi-step organic reactions. One common approach is the three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione under metal-free conditions. This method allows for the formation of the indolin-2-one core structure with high yield and purity.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure cost-effectiveness and scalability. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted indolin-2-ones.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, 3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indolin-2-one can serve as a probe to study enzyme-substrate interactions and metabolic pathways. Its structural complexity allows for the design of specific inhibitors or activators of biological targets.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which 3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indolin-2-one exerts its effects depends on its molecular targets and pathways. For example, it may inhibit or activate specific enzymes or receptors, leading to downstream biological effects. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Core Structural Modifications

The table below compares substituents at positions 1, 3, and 5 of the indolin-2-one core across related compounds:

Key Observations:

Position 3 Substituents : The 2-oxopropyl group in the target compound is simpler than the α,β-unsaturated ketone (2-oxo-4-phenylbut-3-en-1-yl) in 3q and 3r, which may reduce steric hindrance and alter reactivity .

Position 5 Substituents : The methyl group in the target compound (vs. bromo in 3r) suggests lower electron-withdrawing effects, which could influence aromatic ring reactivity and intermolecular interactions .

Biological Activity

3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indolin-2-one is a synthetic compound belonging to the indolinone class. Its unique structure includes an indole core with various substituents such as a hydroxyl group and phenoxy and propyl groups, which contribute to its biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and inflammation.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₂O₃. The rigid structure of the indole core enhances its stability, which is crucial for biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₃ |

| Molecular Weight | 298.35 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

The biological activity of this compound primarily involves interaction with specific biological targets, leading to various pharmacological effects. Studies suggest that it may exert its effects through:

- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in inflammatory pathways.

- Modulation of Cell Signaling Pathways : It can influence pathways related to cell proliferation and apoptosis, making it a candidate for cancer therapy.

Pharmacological Effects

Research indicates several pharmacological effects attributed to this compound:

- Anti-inflammatory Activity : Exhibits potential in reducing inflammation by inhibiting pro-inflammatory cytokines.

- Antitumor Activity : Demonstrated cytotoxicity against various cancer cell lines, suggesting its role as a chemotherapeutic agent.

Case Studies and Research Findings

- Anti-Cancer Efficacy : A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anti-cancer agent .

- Inflammation Model Studies : In animal models of inflammation, administration of the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, supporting its anti-inflammatory properties .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one | Methyl substitution at position 7 | Varying activity profiles compared to the target compound |

| 3-Hydroxy-1-(2-naphthyloxyethyl)-3-(2-oxopropyl)indolin-2-one | Naphthyl substituent | Enhanced lipophilicity leading to improved cellular uptake |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing 3-hydroxy-5-methyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indolin-2-one, and how is chirality controlled?

- Methodological Answer : The compound can be synthesized via asymmetric catalysis using proline-based chiral catalysts, as demonstrated for structurally similar 3-hydroxy-3-(2-oxopropyl)indolin-2-one derivatives. Starting from isatin derivatives, condensation with ketones (e.g., acetone) under reflux conditions in acetic acid yields the core indolin-2-one scaffold. Chirality is confirmed via optical rotation comparisons and single-crystal X-ray diffraction . Modifications at the 1- and 5-positions (e.g., phenoxypropyl and methyl groups) require tailored alkylation or acylation steps .

Q. What spectroscopic techniques are critical for structural confirmation and chiral assignment?

- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are essential for confirming the molecular structure. Chirality is determined using optical rotation data and circular dichroism (CD) spectroscopy. For crystallized derivatives, single-crystal X-ray diffraction provides unambiguous stereochemical assignment .

Q. Which microbial strains are reported to biosynthesize indolin-2-one derivatives, and what precursors are involved?

- Methodological Answer : Enterocloster and Clostridium strains produce 3-hydroxy-3-(2-oxopropyl)indolin-2-one via biotransformation of isatin and acetone under anaerobic conditions. Isatin, a naturally occurring compound in plants and microbes, serves as the primary precursor .

Q. What in vitro models are used to evaluate the bioactivity of this compound?

- Methodological Answer : Murine macrophage (RAW264) cell lines stimulated with lipopolysaccharides (LPS) are standard for assessing nitric oxide (NO) inhibition. Cytotoxicity is evaluated via MTT assays, ensuring bioactivity is not confounded by cell death. NF-κB-independent pathways (e.g., JAK/STAT) are probed using luciferase reporter assays .

Advanced Research Questions

Q. How do structural modifications at the 5-methyl and 3-phenoxypropyl groups influence bioactivity and selectivity?

- Methodological Answer : Substituent effects are studied via structure-activity relationship (SAR) campaigns. For example, replacing the 5-methyl group with halogens (e.g., bromine) enhances antibacterial activity in indolin-2-one hybrids. The phenoxypropyl chain’s length and substituents (e.g., electron-withdrawing groups) modulate solubility and target binding, as seen in isoindoline-1,3-dione derivatives .

Q. What NF-κB-independent signaling pathways mediate the compound’s inhibition of nitric oxide production?

- Methodological Answer : Transcriptomic and phosphoproteomic analyses reveal involvement of JAK/STAT and p38MAPK pathways. Inhibition is validated using specific kinase inhibitors (e.g., SB203580 for p38MAPK) and siRNA knockdowns in macrophage models. Cross-talk with NO synthase (iNOS) expression is quantified via qPCR .

Q. How can cell-based assays for NO inhibition be optimized to minimize cytotoxicity artifacts?

- Methodological Answer : Dose-response curves (0–50 μM) with parallel cytotoxicity screening (e.g., LDH release assays) ensure IC50 values reflect true bioactivity. Time-course experiments (e.g., 24–48 h post-LPS stimulation) identify optimal treatment windows. Use of NF-κB reporter cell lines distinguishes pathway-specific effects .

Q. How are discrepancies in reported IC50 values resolved across studies?

- Methodological Answer : Variability arises from differences in cell lines (e.g., primary vs. immortalized macrophages), LPS concentrations, and assay durations. Harmonized protocols (e.g., 0.01 μg/mL LPS for 24 h in RAW264 cells) and internal controls (e.g., BOT-64 as a reference inhibitor) improve reproducibility .

Key Research Findings

- The compound inhibits NO production via JAK/STAT and p38MAPK pathways, independent of NF-κB .

- Structural analogs with halogen or nitroimidazole substitutions exhibit enhanced antibacterial activity against drug-resistant strains .

- Microbial biosynthesis routes using Enterocloster provide a sustainable alternative to chemical synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.